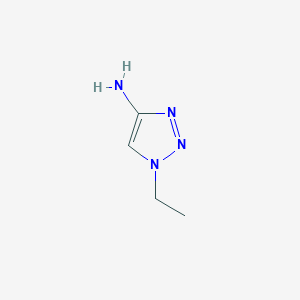

2-Fluoro-6-(methylamino)benzonitrile

Übersicht

Beschreibung

2-Fluoro-6-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(methylamino)benzonitrile consists of a benzene ring with a fluorine atom and a nitrile group attached to it . The nitrile group consists of a carbon triple-bonded to a nitrogen .Physical And Chemical Properties Analysis

2-Fluoro-6-(methylamino)benzonitrile is a solid substance . It has a molecular weight of 150.16 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis

The study by Sundaraganesan et al. (2009) employs quantum mechanical calculations to analyze the molecular structure and vibrational spectroscopic properties of 2-fluoro-5-methylbenzonitrile, a compound closely related to 2-Fluoro-6-(methylamino)benzonitrile. This research provides insights into the compound's energies, geometries, and vibrational wavenumbers, demonstrating its potential for various scientific applications, particularly in understanding molecular behavior through spectroscopic methods (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).

Electrochemical Fluorination

Research by Shainyan et al. (2004) focuses on the electrochemical fluorination of benzamide and acetanilide, revealing the selective fluorination process at the aromatic ring rather than the amide group. This process yields various fluorinated products, including benzonitriles, showcasing a method to introduce fluorine atoms into aromatic compounds, which is significant for the development of new materials and pharmaceuticals (Shainyan, Danilevich, Grigor’eva, & Chuvashev, 2004).

Synthesis of Receptor Antagonists

Li Zhi-yu (2012) discusses the synthesis of the androgen receptor antagonist MDV3100, where 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and 4-Amino-2-fluoro-N-methylbenzamide are synthesized from related fluoro-benzonitriles. This process highlights the utility of fluoro-benzonitriles in synthesizing compounds with potential therapeutic applications, particularly in treating conditions like prostate cancer (Li Zhi-yu, 2012).

Radiochemistry Applications

Ohkubo et al. (2021) present the automated radiosynthesis of two 18F-labeled tracers, including one that utilizes a compound similar to 2-Fluoro-6-(methylamino)benzonitrile for imaging hypoxia and tau pathology. This study exemplifies the application of fluoro-benzonitriles in developing radiotracers for clinical imaging, aiding in the diagnosis and understanding of various diseases (Ohkubo et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

2-fluoro-6-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORADRWTTKWYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541635 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(methylamino)benzonitrile | |

CAS RN |

96783-85-6 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)

![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)